Cas no 72082-10-1 (6-methoxypyridazine-3-carbonitrile)
6-methoxypyridazine-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 6-methoxy-3-Pyridazinecarbonitrile
- 6-methoxypyridazine-3-carbonitrile
- SCHEMBL2079638
- A1-09294
- CS-0377323
- XCA08210
- FT-0719936
- 72082-10-1
- Z1262250318
- CGVYFDLCHLWJSC-UHFFFAOYSA-N
- 6-cyano-3-methoxypyridazine
- BS-33883
- EN300-91290
- AT40791
- AKOS022633499
-
- MDL: MFCD26127555
- Inchi: 1S/C6H5N3O/c1-10-6-3-2-5(4-7)8-9-6/h2-3H,1H3
- InChI Key: CGVYFDLCHLWJSC-UHFFFAOYSA-N
- SMILES: O(C)C1=CC=C(C#N)N=N1
Computed Properties
- Exact Mass: 135.043261791g/mol
- Monoisotopic Mass: 135.043261791g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 150
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 58.8Ų
6-methoxypyridazine-3-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 183428-2.500g |
6-Methoxypyridazine-3-carbonitrile, 95% |
72082-10-1 | 95% | 2.500g |
$1486.00 | 2023-09-07 | |
| TRC | M228030-10mg |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M228030-50mg |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 50mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M228030-100mg |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 100mg |
$ 295.00 | 2022-06-04 | ||
| Chemenu | CM524490-1g |
6-Methoxypyridazine-3-carbonitrile |
72082-10-1 | 97% | 1g |
$386 | 2023-03-07 | |
| eNovation Chemicals LLC | Y1225293-1g |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 95% | 1g |
$600 | 2024-06-03 | |
| Enamine | EN300-91290-0.05g |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 95.0% | 0.05g |
$56.0 | 2025-03-21 | |
| Enamine | EN300-91290-0.1g |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 95.0% | 0.1g |
$82.0 | 2025-03-21 | |
| Enamine | EN300-91290-0.25g |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 95.0% | 0.25g |
$118.0 | 2025-03-21 | |
| Enamine | EN300-91290-0.5g |
6-methoxypyridazine-3-carbonitrile |
72082-10-1 | 95.0% | 0.5g |
$185.0 | 2025-03-21 |
6-methoxypyridazine-3-carbonitrile Suppliers
6-methoxypyridazine-3-carbonitrile Related Literature
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 6-methoxypyridazine-3-carbonitrile
6-Methoxypyridazine-3-Carbonitrile: A Comprehensive Overview
The compound 6-methoxypyridazine-3-carbonitrile, identified by the CAS number 72082-10-1, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This molecule belongs to the pyridazine family, a six-membered ring containing two nitrogen atoms at positions 1 and 4. The substitution pattern of this compound includes a methoxy group (-OCH3) at position 6 and a cyano group (-CN) at position 3, which significantly influences its chemical reactivity and physical properties.
Recent studies have highlighted the importance of pyridazine derivatives in organic synthesis due to their unique electronic properties and structural versatility. The presence of electron-donating groups like the methoxy group enhances the molecule's ability to participate in various nucleophilic and electrophilic reactions. Meanwhile, the cyano group introduces electron-withdrawing effects, making it a valuable component in designing functional materials. These properties make 6-methoxypyridazine-3-carbonitrile an attractive candidate for applications in drug discovery, agrochemicals, and advanced materials.
In terms of synthesis, researchers have developed efficient methods to prepare this compound. One common approach involves the nucleophilic substitution of a suitable pyridazine derivative with a cyanide ion under controlled conditions. The methoxy group can be introduced via O-methylation or through directed metallation strategies, ensuring high regioselectivity. Recent advancements in catalytic methods have further optimized these reactions, reducing production costs and improving yields.
The structural uniqueness of 6-methoxypyridazine-3-carbonitrile has led to its exploration in various fields. In the realm of materials science, this compound has been investigated for its potential as a building block in organic electronics. Its ability to form stable π-conjugated systems makes it a promising candidate for designing semiconducting materials and organic light-emitting diodes (OLEDs). Additionally, its electron-withdrawing groups enhance charge transport properties, which are critical for device performance.
In pharmaceutical research, 6-methoxypyridazine-3-carbonitrile has shown potential as a lead compound for developing new drug entities. Its ability to interact with biological targets through hydrogen bonding and π-π interactions makes it a valuable scaffold for medicinal chemists. Recent studies have focused on its role as an inhibitor of certain enzymes involved in metabolic disorders, highlighting its therapeutic potential.
The environmental impact of this compound is another area of interest. Researchers have evaluated its biodegradability and toxicity profiles under various conditions. Results indicate that under aerobic conditions, the compound undergoes microbial degradation, reducing its persistence in the environment. However, further studies are required to fully understand its ecological footprint and ensure sustainable use.
In conclusion, 6-methoxypyridazine-3-carbonitrile is a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and application studies, positions it as a key player in modern chemical research. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is poised to make significant contributions to both academic and industrial sectors.
72082-10-1 (6-methoxypyridazine-3-carbonitrile) Related Products
- 17644-83-6(3-Methoxy-6-methylpyridazine)
- 944896-30-4(1-(6-methoxypyridazin-3-yl)methanamine)
- 89532-79-6((6-methoxypyridazin-3-yl)methanol)
- 37089-90-0(3-ethoxy-6-methyl-Pyridazine)
- 2103316-75-0(5-Methoxy-1H-pyrazole-3-carbonitrile)
- 874113-85-6(Ethanol, 2-[(6-methyl-3-pyridazinyl)oxy]-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)